tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate
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Overview
Description
tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is a compound commonly used in organic synthesis, particularly as a protecting group for amines. The tert-butyl carbamate group is often referred to as the Boc (tert-butoxycarbonyl) group, which is widely used due to its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
R-NH2+(CH3)3COC(O)Cl→R-NHCOO(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be substituted with other protecting groups under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Trifluoroacetic acid is commonly used to remove the Boc group.
Reduction: Lithium aluminum hydride is used for the reduction of the carbamate to the amine.
Substitution: Various reagents can be used to introduce different protecting groups.
Major Products Formed
Hydrolysis: The major product is the free amine.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted carbamates.
Scientific Research Applications
tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is used in various scientific research applications, including:
Peptide Synthesis: It is used as a protecting group for amines in peptide synthesis.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates.
Bioconjugation: It is used in the modification of biomolecules for various applications
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-3-amino-1,2-propanediol
- tert-Butyl (2,3-dihydroxypropyl)carbamate
Uniqueness
tert-Butyl (3-amino-2,2-dimethylbutyl)carbamate is unique due to its specific structure, which provides steric hindrance and stability to the protected amine. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Properties
Molecular Formula |
C11H24N2O2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-2,2-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-8(12)11(5,6)7-13-9(14)15-10(2,3)4/h8H,7,12H2,1-6H3,(H,13,14) |
InChI Key |
WKHKKUCVQXHKAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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